
(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H18F3N7O and its molecular weight is 417.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Metabolism and excretion studies have been conducted on similar compounds, shedding light on their pharmacokinetic profiles. For instance, the disposition of dipeptidyl peptidase IV inhibitors, structurally related to the compound , has been examined in rats, dogs, and humans. These studies reveal insights into the drug's absorption, metabolism, and elimination, highlighting pathways such as hydroxylation at the pyrimidine ring and amide hydrolysis, among others (Sharma et al., 2012).
Chemical Synthesis and Characterization
The synthesis and characterization of related compounds involving piperazine and pyrimidine rings have been explored. Research includes the development of efficient methods for synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moiety. Such studies contribute to the understanding of chemical properties and the potential for creating novel therapeutic agents (Bhat et al., 2018).
Biological Activity
Research into the biological activity of compounds with similar structural features has been undertaken. For example, the synthesis and evaluation of triazole analogues of piperazine have shown significant antibacterial activity against various human pathogenic bacteria. These findings suggest the potential for developing new antimicrobial agents (Nagaraj et al., 2018).
Antineoplastic Applications
The metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, offers insights into the therapeutic potential of related compounds. Understanding the metabolism and identifying main metabolic pathways in humans can guide the development of more effective and safer cancer treatments (Gong et al., 2010).
Heterocyclic Compounds Synthesis
Exploratory research on the synthesis of heterocyclic compounds using related chemical frameworks has been conducted. This research focuses on creating compounds with potential therapeutic applications by exploring different cyclization reactions and functional group transformations (Matsuda et al., 1976).
Wirkmechanismus
Target of Action
Similar triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . These compounds may interact with proteins such as ATF4 and NF-kB .
Mode of Action
It is suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . The compound’s interaction with its targets may lead to changes in cellular processes, potentially reducing inflammation and promoting neuroprotection .
Biochemical Pathways
The compound may affect several biochemical pathways. It may inhibit ER stress, a condition that occurs when there is an accumulation of misfolded proteins in the ER . The compound may also inhibit apoptosis, a process of programmed cell death . Furthermore, it may inhibit the NF-kB inflammatory pathway, a key regulator of immune responses .
Result of Action
The compound’s action may result in molecular and cellular effects such as reduced inflammation and enhanced neuroprotection . Specifically, it may reduce the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), key mediators of inflammation . It may also reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 .
Eigenschaften
IUPAC Name |
[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O/c1-13-24-16(19(20,21)22)11-17(25-13)27-7-9-28(10-8-27)18(30)15-12-23-29(26-15)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAHGNIADNMSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2450290.png)
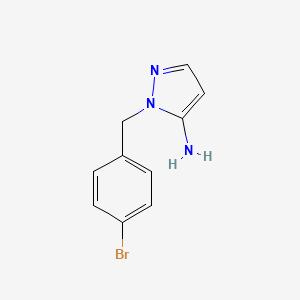
![(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2450293.png)
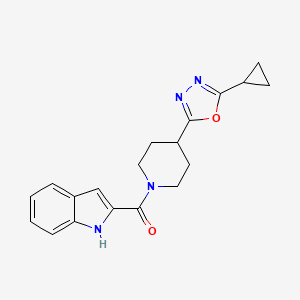

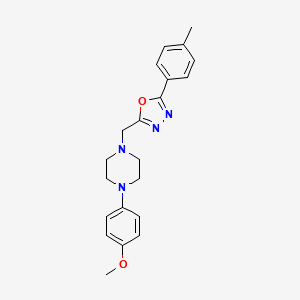
![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2450298.png)
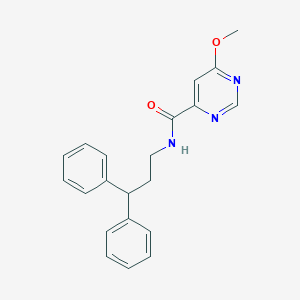
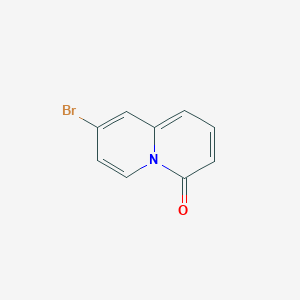
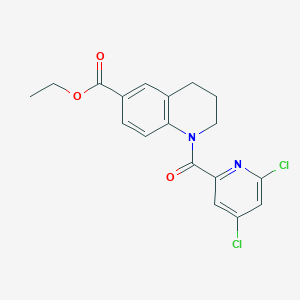

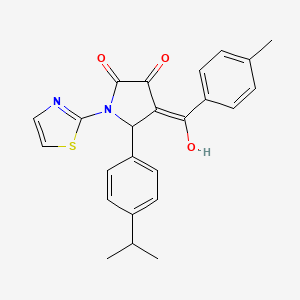
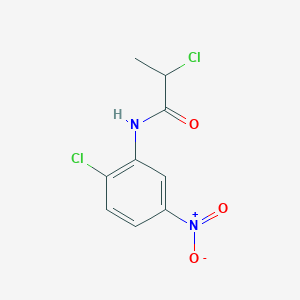
![4-(tert-butoxy)-N-[cyano(oxolan-3-yl)methyl]benzamide](/img/structure/B2450310.png)